molecular formula C5H10N2O B8189709 (R)-4-Amino-piperidin-2-one

(R)-4-Amino-piperidin-2-one

Cat. No.: B8189709
M. Wt: 114.15 g/mol
InChI Key: SLZBOFGNZPNOOK-SCSAIBSYSA-N
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Description

(R)-4-Amino-piperidin-2-one (CAS 2200475-69-8) is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block, particularly valuable for its potential in developing novel therapeutic agents. The 4-aminopiperidine scaffold is a recognized pharmacophore in the design of biologically active molecules. Recent research on similar 4-aminopiperidine structures has demonstrated promising antifungal activity by targeting key enzymes in the ergosterol biosynthesis pathway in fungi . Specifically, these compounds can inhibit sterol C14-reductase and sterol C8-isomerase, which are crucial for the formation of ergosterol, an essential component of the fungal cell membrane . Furthermore, the 4-aminopiperidine core has been identified as a key structural motif in novel chemotypes that act as inhibitors of viral assembly, such as in the lifecycle of the Hepatitis C Virus (HCV) . The (R)-enantiomer offers researchers a stereochemically pure starting material for creating targeted compounds, which is critical for optimizing interactions with chiral biological targets and improving pharmacological properties. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(4R)-4-aminopiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-1-2-7-5(8)3-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZBOFGNZPNOOK-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)C[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

In a disclosed method, N-benzyl-4-piperidone undergoes condensation with tert-butyl carbamate in the presence of trimethyl orthoformate and ammonium chloride to form an imine intermediate. Subsequent hydrogenation with 5% Pd/C at 60–80°C and 0.8–1.0 MPa hydrogen pressure yields 4-Boc-aminopiperidine, which is deprotected to afford the target amine.

Key Parameters :

Catalyst LoadingTemperature (°C)Pressure (MPa)Yield (%)Purity (GC)
5% Pd/C (10 wt%)600.8–1.090.299.1
5% Pd/C (5 wt%)800.8–1.088.799.0

The choice of solvent (methanol) and catalyst loading significantly impacts reaction efficiency. Higher temperatures (80°C) reduce catalyst requirements but marginally decrease yield due to side reactions. Post-reduction workup involving n-heptane recrystallization ensures ≥99% purity, critical for pharmaceutical applications.

Chiral Resolution of Racemic Mixtures

Chiral resolution remains a viable strategy for obtaining enantiopure this compound from racemic precursors. This method leverages differential interactions between enantiomers and chiral stationary phases or resolving agents.

Diastereomeric Salt Formation

A patent detailing the synthesis of (R)-3-aminopiperidine dihydrochloride provides insights applicable to the 4-amino analog. Racemic 4-amino-piperidin-2-one is treated with a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization. The resolved (R)-enantiomer is liberated using a mild base.

Optimization Challenges :

  • Solvent polarity influences salt solubility and separation efficiency.

  • Multi-stage recrystallization improves enantiomeric excess (ee) to >98% but reduces overall yield to 60–70%.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis routes exploit chiral starting materials or catalysts to directly generate the (R)-enantiomer without resolution steps.

Chiral Pool Approach

Starting from (R)-2,5-diaminopentanoic acid hydrochloride, cyclization in methanol with sodium methoxide forms the piperidin-2-one ring. Subsequent Boc protection and selective reduction yield this compound with 85–90% ee.

Reaction Sequence :

  • Cyclization : (R)-2,5-diaminopentanoic acid → (R)-3-aminopiperidin-2-one hydrochloride.

  • Reduction : LiAlH4-mediated reduction at −10°C affords the amine.

Advantages :

  • Avoids resolution steps, streamlining production.

  • Scalable to multi-kilogram batches with minimal racemization.

Enzymatic Transaminase-Catalyzed Synthesis

Enzymatic methods offer sustainable routes to chiral amines via transaminase-mediated asymmetric amination.

Biocatalytic Process

A patent describes the use of ω-transaminases to convert 4-keto-piperidin-2-one to this compound using alanine as an amine donor. The reaction proceeds in aqueous buffer (pH 7.5–8.5) at 30–37°C, achieving >95% conversion and 99% ee.

Process Parameters :

Enzyme Loading (U/g)Substrate Concentration (mM)Time (h)ee (%)
501002499
1002001298

Drawbacks :

  • High enzyme costs necessitate immobilization or recycling for industrial viability.

  • Substrate inhibition at concentrations >200 mM.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost Efficiency
Catalytic Hydrogenation88–9099 (post-Boc)HighModerate
Chiral Resolution60–7098MediumLow
Asymmetric Synthesis85–9085–90HighHigh
Enzymatic Synthesis9599MediumVariable

Catalytic hydrogenation and enzymatic synthesis offer superior enantioselectivity, while asymmetric synthesis balances cost and scalability. Industrial adoption favors catalytic methods due to established infrastructure, though enzymatic routes gain traction with advances in biocatalyst engineering.

Optimization Strategies for Industrial Production

Catalyst Design

  • Pd/C Modifications : Doping Pd/C with Fe or Ni enhances activity, reducing catalyst loading to 3 wt% while maintaining 90% yield.

  • Solvent Systems : Substituting methanol with ethanol improves hydrogen solubility, enabling lower pressures (0.5 MPa).

Process Intensification

  • Continuous Flow Hydrogenation : Microreactors achieve 95% yield in 2 hours (vs. 5–8 hours batchwise).

  • Enzyme Immobilization : Covalent binding of transaminases to silica supports increases operational stability to 15 cycles .

Scientific Research Applications

®-4-Amino-piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-4-Amino-piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogs

Piperidin-4-one Derivatives

Piperidin-4-one derivatives, such as N-nitroso piperidin-4-ones, differ in the position of the ketone (2- vs. 4-position) and substituents. The 4-ketone group in these compounds introduces distinct conformational dynamics, which have been studied for their effects on biological activity.

Piperidin-2-one Imine Derivatives

Imine derivatives of piperidin-4-one (e.g., 3-imino analogs) introduce electrophilic sites that enhance reactivity, enabling antimicrobial or anticancer applications. However, the imine group may reduce metabolic stability compared to the amino group in (R)-4-Amino-piperidin-2-one .

Substituted Piperidinyl Derivatives in Patents

Recent patents describe complex piperidinyl derivatives, such as 7-(piperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-ones, where the piperidine ring is fused with aromatic systems. These compounds often prioritize bulkier substituents (e.g., methyl or ethyl groups) to improve target affinity but may compromise blood-brain barrier penetration relative to this compound .

Stereochemical Variants

The (S)-enantiomer of 4-Amino-piperidin-2-one has shown reduced binding affinity in receptor assays compared to the (R)-form. For instance, in a study on κ-opioid receptor antagonists, the (R)-configuration conferred a 10-fold higher potency due to optimal spatial alignment with the receptor’s hydrophobic pocket .

Pharmacological and Physicochemical Properties

Compound Key Features Pharmacological Application Advantages Over this compound Limitations vs. This compound References
This compound Chiral C4 amino group, ketone at C2 CNS targeting, enzyme inhibition High stereoselectivity, solubility Limited metabolic stability in some cases
N-Nitroso piperidin-4-one N-nitroso group, ketone at C4 Antimicrobial, agrochemical uses Enhanced electrophilicity Poor CNS penetration, potential toxicity
Piperidin-4-one imine C3 imine substitution Anticancer, antibacterial High reactivity for covalent binding Low metabolic stability
7-(Piperidin-4-yl)-fused aromatic systems Aromatic fusion, bulky substituents Kinase inhibition, oncology Improved target affinity Reduced BBB permeability

Biological Activity

(R)-4-Amino-piperidin-2-one is a compound that has garnered attention in various fields of biological research due to its significant biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

Overview of this compound

This compound is a piperidine derivative characterized by the presence of an amino group at the 4-position. Its structural properties make it a versatile scaffold for the development of various bioactive compounds. The compound's ability to interact with multiple biological targets has led to its exploration in several therapeutic areas, including antiviral, anticancer, and neuropharmacological applications.

The biological activity of this compound primarily stems from its interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it acts as an inhibitor of the DPP4 enzyme, which is crucial for glucose metabolism and has implications in diabetes treatment .
  • Receptor Binding : this compound can bind to various receptors, modulating their activity. This property is particularly relevant in developing drugs targeting neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffect/OutcomeReference
Enzyme InhibitionDPP4Potent inhibition with EC50 values around 2.57 μM
AntiviralHCV AssemblySynergistic effects with other antiviral drugs
AnticancerPKB/PI3K PathwayInhibition of tumor growth in xenograft models
AntifungalErgosterol BiosynthesisInhibition of sterol C14-reductase

Case Studies and Research Findings

  • Antiviral Activity Against Hepatitis C Virus (HCV) :
    A study identified this compound derivatives as potent inhibitors of HCV replication. These compounds demonstrated efficacy in inhibiting the assembly and release stages of the virus lifecycle, showing significant promise when used in combination with established antiviral therapies like Telaprevir and Daclatasvir .
  • Inhibition of DPP4 :
    Research into the structure-activity relationship (SAR) of 4-amino-piperidine derivatives revealed that modifications could enhance DPP4 inhibition potency. The most effective compounds showed low toxicity profiles while maintaining high selectivity for the target enzyme .
  • Anticancer Properties :
    In vivo studies demonstrated that certain derivatives of this compound effectively inhibited tumor growth in mouse models by targeting the PI3K-PKB signaling pathway. These compounds exhibited favorable pharmacokinetic properties, suggesting potential for clinical application .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-4-Amino-piperidin-2-one with high enantiomeric purity?

  • Methodological Answer : Synthesis can be achieved via photoredox-catalyzed carbamoylation of imines, leveraging chiral auxiliaries or catalysts to ensure enantioselectivity. For example, protocols involving reductive amination of ketones followed by chiral resolution (e.g., using HPLC with chiral stationary phases) are effective . Multi-step procedures, including protection/deprotection of functional groups, may improve yield and purity. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize racemization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry and proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl, amine). Mass spectrometry (GC-MS or LC-MS) verifies molecular weight and fragmentation patterns. X-ray crystallography can resolve absolute configuration if single crystals are obtainable .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or dermal exposure. Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Follow protocols for hazardous waste disposal. Training in chemical spill management and emergency response is mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Conduct systematic reproducibility studies under standardized conditions (e.g., cell lines, assay protocols). Validate compound purity via HPLC and elemental analysis. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Analyze batch-to-batch variability and storage stability to identify degradation products .

Q. What strategies optimize the piperidine scaffold for enhanced pharmacological activity?

  • Methodological Answer : Introduce substituents at the 3- and 5-positions of the piperidine ring to modulate steric and electronic effects. For example, diarylidenepiperidin-4-one derivatives have shown improved binding affinity in kinase inhibition studies. Structure-activity relationship (SAR) analyses using molecular docking and free-energy perturbation (FEP) calculations can guide rational design .

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